molecular formula C21H26N4O3 B6010500 2-[4-(2,1,3-benzoxadiazol-5-ylmethyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol

2-[4-(2,1,3-benzoxadiazol-5-ylmethyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol

Cat. No. B6010500
M. Wt: 382.5 g/mol
InChI Key: IQKQLSQRLRMGLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2,1,3-benzoxadiazol-5-ylmethyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol is a chemical compound that belongs to the family of benzoxadiazole derivatives. This compound has gained attention in recent years due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 2-[4-(2,1,3-benzoxadiazol-5-ylmethyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol is not fully understood. However, it has been suggested that this compound interacts with zinc ions in biological systems, which may be responsible for its fluorescence properties and its potential anticancer activity.
Biochemical and Physiological Effects:
Studies have shown that 2-[4-(2,1,3-benzoxadiazol-5-ylmethyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol has a low toxicity profile and does not have any significant effects on biochemical and physiological processes in the body.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[4-(2,1,3-benzoxadiazol-5-ylmethyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol in lab experiments is its fluorescence properties, which make it a useful tool for the detection of zinc ions in biological systems. However, one limitation of this compound is its limited solubility in water, which may make it difficult to use in certain experimental settings.

Future Directions

There are several potential future directions for the use of 2-[4-(2,1,3-benzoxadiazol-5-ylmethyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol in scientific research. One area of interest is the development of new fluorescent probes for the detection of other metal ions in biological systems. Another potential direction is the further exploration of this compound's potential anticancer activity, which may lead to the development of new cancer treatments. Additionally, the synthesis of new derivatives of this compound may lead to the discovery of new compounds with even greater potential for scientific research applications.
In conclusion, 2-[4-(2,1,3-benzoxadiazol-5-ylmethyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol is a promising compound with potential applications in scientific research. Its fluorescence properties and potential anticancer activity make it a valuable tool for researchers. Further studies and exploration of this compound may lead to the development of new treatments and tools for scientific research.

Synthesis Methods

The synthesis of 2-[4-(2,1,3-benzoxadiazol-5-ylmethyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol involves the reaction of 2-[(2-hydroxyethyl)amino]ethanol with 4-(chloromethyl)-2,1,3-benzoxadiazole in the presence of a base. The resulting intermediate is then reacted with 3-methoxybenzylamine and piperazine to yield the final product.

Scientific Research Applications

2-[4-(2,1,3-benzoxadiazol-5-ylmethyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol has been found to have potential applications in scientific research. It has been used as a fluorescent probe for the detection of zinc ions in biological systems. This compound has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.

properties

IUPAC Name

2-[4-(2,1,3-benzoxadiazol-5-ylmethyl)-1-[(3-methoxyphenyl)methyl]piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3/c1-27-19-4-2-3-16(11-19)14-25-9-8-24(15-18(25)7-10-26)13-17-5-6-20-21(12-17)23-28-22-20/h2-6,11-12,18,26H,7-10,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQKQLSQRLRMGLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCN(CC2CCO)CC3=CC4=NON=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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